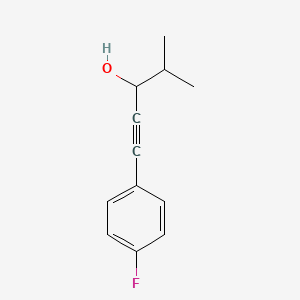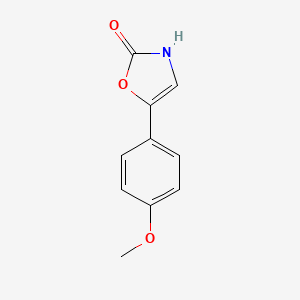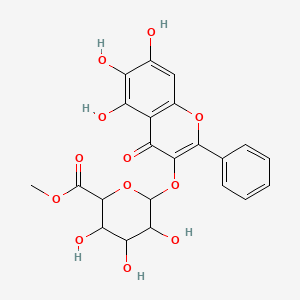
Anti-inflammatory agent 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory Agent 6 is a compound known for its potent anti-inflammatory properties. It is used to treat various inflammatory conditions by inhibiting the activity of specific inflammatory mediators. This compound is derived from traditional Chinese medicinal herbs and has been studied extensively for its therapeutic potential in modern medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory Agent 6 involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature. The reaction is carried out with constant stirring using anhydrous acetonitrile as the solvent .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a pharmaceutical-grade compound .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory Agent 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine are performed to introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced anti-inflammatory activity and reduced toxicity .
Applications De Recherche Scientifique
Anti-inflammatory Agent 6 has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of novel anti-inflammatory compounds.
Biology: The compound is studied for its effects on cellular signaling pathways involved in inflammation.
Medicine: this compound is used in the development of new therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is utilized in the formulation of anti-inflammatory drugs and topical creams
Mécanisme D'action
The mechanism of action of Anti-inflammatory Agent 6 involves the inhibition of key inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. The compound targets specific enzymes, including cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of these mediators. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators and alleviates inflammation .
Comparaison Avec Des Composés Similaires
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as aspirin, ibuprofen, and naproxen.
Corticosteroids: Such as prednisone and dexamethasone.
Natural Anti-inflammatory Agents: Such as curcumin and resveratrol
Uniqueness: Anti-inflammatory Agent 6 is unique due to its origin from traditional Chinese medicinal herbs and its specific mechanism of action targeting multiple inflammatory pathways. Unlike NSAIDs and corticosteroids, which often have significant side effects, this compound offers a potentially safer alternative with fewer adverse effects .
Propriétés
Formule moléculaire |
C22H20O12 |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
methyl 3,4,5-trihydroxy-6-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-16(28)15(27)17(29)22(34-20)33-19-14(26)11-10(7-9(23)12(24)13(11)25)32-18(19)8-5-3-2-4-6-8/h2-7,15-17,20,22-25,27-29H,1H3 |
Clé InChI |
MJWVIURQGRHEAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)O)O)C4=CC=CC=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


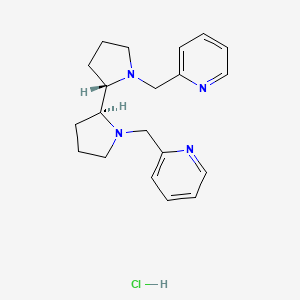
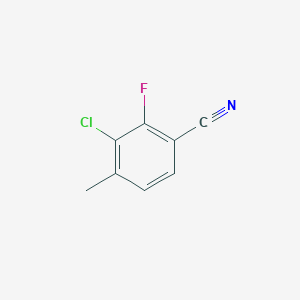


![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
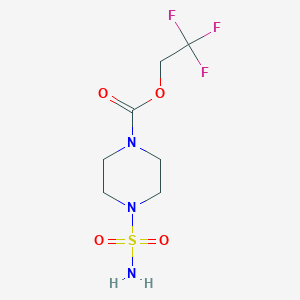

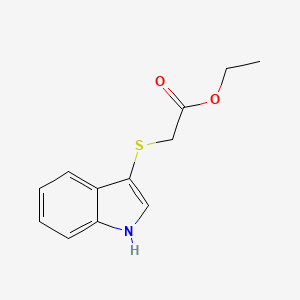
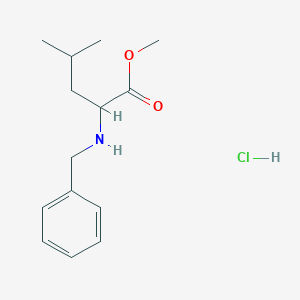
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
